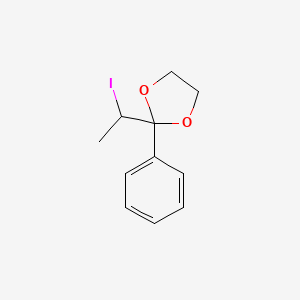
2-(1-Iodoethyl)-2-phenyl-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Iodoethyl)-2-phenyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes It is characterized by the presence of an iodoethyl group and a phenyl group attached to a dioxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Iodoethyl)-2-phenyl-1,3-dioxolane typically involves the reaction of 2-phenyl-1,3-dioxolane with iodine and an appropriate alkylating agent. The reaction conditions often include the use of a solvent such as dichloromethane and a base like potassium carbonate to facilitate the reaction. The process involves the formation of an iodoethyl intermediate, which then reacts with the dioxolane ring to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Iodoethyl)-2-phenyl-1,3-dioxolane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different substituted products.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The phenyl group and the dioxolane ring can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate.
Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide are typically used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted dioxolanes, while elimination reactions can produce alkenes with different degrees of substitution .
Wissenschaftliche Forschungsanwendungen
2-(1-Iodoethyl)-2-phenyl-1,3-dioxolane has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the modification of biomolecules.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(1-Iodoethyl)-2-phenyl-1,3-dioxolane involves its ability to participate in various chemical reactions due to the presence of the reactive iodoethyl group. This group can undergo nucleophilic substitution, leading to the formation of new bonds and the modification of molecular structures. The phenyl group and the dioxolane ring also contribute to the compound’s reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1-Bromoethyl)-2-phenyl-1,3-dioxolane
- 2-(1-Chloroethyl)-2-phenyl-1,3-dioxolane
- 2-(1-Fluoroethyl)-2-phenyl-1,3-dioxolane
Uniqueness
2-(1-Iodoethyl)-2-phenyl-1,3-dioxolane is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This makes the compound more reactive in substitution reactions and provides distinct chemical properties compared to its bromo, chloro, and fluoro counterparts .
Eigenschaften
CAS-Nummer |
92801-64-4 |
|---|---|
Molekularformel |
C11H13IO2 |
Molekulargewicht |
304.12 g/mol |
IUPAC-Name |
2-(1-iodoethyl)-2-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C11H13IO2/c1-9(12)11(13-7-8-14-11)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |
InChI-Schlüssel |
AESODYINLVFYDV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1(OCCO1)C2=CC=CC=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















